N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O5S2/c1-12-10-25(11-13(2)30-12)32(27,28)15-6-4-14(5-7-15)20(26)24-21-23-18-17(29-3)9-8-16(22)19(18)31-21/h4-9,12-13H,10-11H2,1-3H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZIAGDYFHNJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound possesses a complex structure characterized by:
- Molecular Formula : C22H27ClN3O5S
- Molecular Weight : 516.4 g/mol
- Functional Groups : Includes a benzothiazole moiety, sulfonamide group, and a morpholine derivative.
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in cancer progression. It has been shown to:
- Inhibit Tubulin Polymerization : Similar to other compounds in the SMART series, it binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G(2)/M phase .
- Induce Apoptosis : The inhibition of tubulin polymerization triggers apoptotic pathways in cancer cells, contributing to its anticancer effects .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties:
- In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including melanoma and prostate cancer cells. It operates effectively even against multidrug-resistant (MDR) cells, suggesting its potential to overcome common therapeutic challenges .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate) | 0.5 | Inhibition of tubulin polymerization |
| A375 (Melanoma) | 0.8 | Induction of apoptosis |
Antimicrobial Activity
Beyond its anticancer properties, preliminary studies suggest that the compound may also possess antimicrobial activities. The benzothiazole moiety is known for its broad spectrum of biological activities, including antibacterial and antifungal properties.
Case Studies and Research Findings
- Study on SMART Compounds : A study published in 2011 highlighted the efficacy of SMART compounds, including derivatives similar to this compound. These compounds were shown to effectively inhibit tubulin polymerization and induce apoptosis in various cancer models .
- Mechanistic Insights : Further investigations revealed that these compounds could circumvent P-glycoprotein-mediated drug resistance, a significant hurdle in cancer therapy . In vivo studies demonstrated promising antitumor efficacy with minimal neurotoxicity observed at therapeutic doses .
Q & A
Q. Key Considerations :
- Moisture-sensitive steps require inert atmospheres (N₂/Ar).
- Monitor reaction progress via TLC or HPLC to optimize reflux time (typically 4–12 hours) .
(Basic) How is this compound characterized post-synthesis?
Methodological Answer:
Characterization involves:
- Spectroscopic Analysis :
- Thermal Analysis : Melting point determination (e.g., 183–249°C) confirms crystallinity .
- Elemental Analysis : Carbon/hydrogen/nitrogen content within ±0.3% of theoretical values .
(Advanced) How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
SAR studies focus on modifying key moieties:
- Benzothiazole Core : Replace chlorine/methoxy groups to assess electronic effects on bioactivity .
- Morpholino-Sulfonyl Group : Compare with piperazine or thiomorpholine derivatives to evaluate steric/electronic contributions .
- Benzamide Linker : Introduce electron-withdrawing/donating substituents (e.g., nitro, fluoro) to modulate binding affinity .
Q. Experimental Design :
- Synthesize 10–15 analogs with systematic substitutions.
- Test against target enzymes (e.g., kinases, CYP450 isoforms) using enzyme inhibition assays (IC₅₀ values) .
- Correlate activity trends with computational descriptors (e.g., logP, polar surface area) .
(Advanced) What computational strategies predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Key residues (e.g., Lys721, Asp831) form hydrogen bonds with the morpholino-sulfonyl group .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase .
Validation : Compare predicted IC₅₀ values with experimental data (R² > 0.7 indicates reliability) .
(Advanced) How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from ≥3 independent studies using random-effects models to account for variability in assay conditions (e.g., cell lines, incubation times) .
- Dose-Response Repetition : Re-test the compound under standardized protocols (e.g., fixed ATP concentration in kinase assays) to isolate confounding factors .
- Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based assays) to confirm target specificity .
Example : If conflicting IC₅₀ values (e.g., 1.2 μM vs. 5.6 μM) arise, re-evaluate buffer pH (7.4 vs. 6.8) or serum protein binding effects .
(Methodological) How can reaction yields be optimized for analogs of this compound?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂ or CuI for coupling reactions; yields improve from 34% to 63% with 10 mol% CuI .
- Solvent Optimization : Replace ethanol with DMF for polar intermediates (yield increase: 9.5% → 36.5%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes (maintaining 80–85% yield) .
Case Study : Ethanol reflux for 8 hours gave 63.4% yield for Z-4b, while DMF at 100°C for 2 hours achieved 84% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
